2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" is a compound of notable interest in various scientific fields. This compound is characterized by its complex structure, which includes functional groups such as pyridazine, pyrrolidine, and oxadiazole, along with a trifluoromethyl group. The unique arrangement of these groups bestows upon the compound distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of "2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" generally involves multi-step synthetic procedures. These steps may include:
Formation of the oxadiazole ring through a cyclization reaction between a nitrile and a hydrazine derivative.
Introduction of the pyrrolidine moiety via a condensation reaction with a suitable amine.
Construction of the pyridazine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods: In an industrial setting, this compound is synthesized using scalable reaction protocols. Reaction conditions such as temperature, pressure, and solvent choices are optimized to ensure high yield and purity. The use of continuous flow reactors and automation can enhance the efficiency and reproducibility of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and pyrrolidine moieties.
Reduction: Reduction reactions can target the oxadiazole and pyridazine rings, potentially altering the compound's bioactivity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substituents for Nucleophilic Substitution: Alcohols, amines, thiols.
Major Products Formed:
Oxidized derivatives at the methyl group forming carboxylic acids or alcohols.
Reduced forms of the oxadiazole and pyridazine rings.
Substituted variants with different functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry. Biology: Its biological activity is investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation. Medicine: Industry: Its unique properties can be exploited in developing advanced materials or as a component in chemical sensors.
Mécanisme D'action
The mechanism by which "2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, while the oxadiazole ring can engage in hydrogen bonding and other non-covalent interactions. These interactions modulate the activity of specific biological pathways, leading to the compound's observed effects.
Comparaison Avec Des Composés Similaires
When compared with similar compounds, such as other trifluoromethylated pyridazines or oxadiazoles, "2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" stands out due to its specific combination of functional groups that confer unique reactivity and biological activity. Similar compounds include:
Trifluoromethylpyridazines.
Oxadiazole derivatives.
Pyrrolidine-containing heterocycles.
These comparisons highlight the compound's distinct properties and potential for diverse applications in scientific research and industry.
Activité Biologique
The compound 2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a novel chemical entity with potential biological activities that merit investigation. Its unique structure, featuring a trifluoromethyl group and a pyridazine moiety, suggests promising interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₃H₁₂F₃N₅O₃
Molecular Weight: 343.26 g/mol
CAS Number: 2034351-47-6
The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical for biological activity. The oxadiazole and pyridazine rings contribute to its potential as a pharmacophore.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyridazine structures exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has been investigated for its potential as:
- Antimicrobial Agent: Preliminary studies suggest it may possess significant antibacterial properties.
- Anticancer Activity: The structural components may interact with cancer cell pathways.
- Anti-inflammatory Effects: Potential inhibition of cyclooxygenase enzymes has been noted.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition: Similar compounds have shown to inhibit key enzymes involved in inflammation and cancer proliferation.
- Receptor Modulation: Interaction with specific receptors can lead to altered signaling pathways.
- Oxidative Stress Reduction: Potential antioxidant properties may contribute to its therapeutic effects.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Antimicrobial Studies:
- Anticancer Activity:
- Anti-inflammatory Activity:
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
2-methyl-6-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O3/c1-20-9(22)3-2-8(18-20)11(23)21-5-4-7(6-21)10-17-12(24-19-10)13(14,15)16/h2-3,7H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMLFENZWULCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.